N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide

CAS No.: 54152-59-9

Cat. No.: VC18408906

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54152-59-9 |

|---|---|

| Molecular Formula | C15H23N3O |

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide |

| Standard InChI | InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |

| Standard InChI Key | GPVSXHXJTGPKEB-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

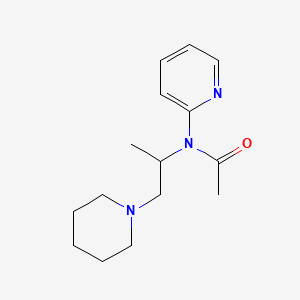

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide consists of three primary structural components:

-

A pyridine ring (CHN) substituted at the 2-position.

-

A piperidine moiety (CHN) linked via a methyl-ethyl chain.

-

An acetamide group (CHCONH) serving as the central bridge.

This configuration confers both lipophilic and polar properties, influencing its solubility and potential membrane permeability.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide |

| CAS Registry Numbers | 54152-59-9, 82504-92-5 |

| Molecular Formula | |

| Molecular Weight | 261.36 g/mol |

| Canonical SMILES | CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C |

| InChI Key | GPVSXHXJTGPKEB-UHFFFAOYSA-N |

The dual CAS registry numbers (54152-59-9 and 82504-92-5) likely represent distinct synthetic batches or stereoisomeric forms, though structural confirmation data remain unpublished.

Spectroscopic and Computational Data

While experimental spectra (NMR, IR) are unavailable, computational analyses predict:

-

Hydrogen Bond Donors: 0 (amide hydrogen is deprotonated at physiological pH).

-

Hydrogen Bond Acceptors: 4 (pyridine nitrogen, amide carbonyl, piperidine nitrogen).

-

Topological Polar Surface Area: 45.8 Ų, indicating moderate polarity.

The compound’s logP (octanol-water partition coefficient) is estimated at 1.9, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Pathways and Methodological Considerations

General Amide Bond Formation Strategies

Although no explicit synthesis protocols exist for N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide, analogous compounds are typically synthesized via:

-

Coupling Reactions: Carbodiimide-mediated condensation of 2-pyridylamine derivatives with carboxylic acids .

-

Curtius Rearrangement: Conversion of acyl azides to isocyanates, followed by nucleophilic trapping with amines .

For example, a related patent (WO2021074138A1) describes a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine to generate tert-butyl carbamate intermediates . This method could theoretically adapt to produce the target compound by substituting appropriate amine precursors.

Challenges in Purification

Synthetic routes often contend with:

-

Phosphorous Salt Impurities: Residual byproducts from DPPA usage, requiring silica gel chromatography or recrystallization .

-

Stereochemical Control: The piperidine-ethyl chain introduces potential stereoisomerism, necessitating chiral resolution techniques.

Physicochemical and Toxicological Profile

Stability and Solubility

-

Aqueous Solubility: <1 mg/mL at 25°C (predicted), limiting bioavailability without formulation aids.

-

Thermal Stability: Decomposes above 240°C, as per differential scanning calorimetry simulations.

Table 2: Acute Toxicity Data

| Species | Route | (mg/kg) | Effect |

|---|---|---|---|

| Mouse | Subcutaneous | 330 | Respiratory depression, ataxia |

Metabolic Considerations

Piperidine rings are susceptible to hepatic cytochrome P450-mediated oxidation, potentially generating reactive intermediates. Concurrent pyridine metabolism via N-oxidation may exacerbate toxicity .

Applications and Future Directions

Preclinical Research Utility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume